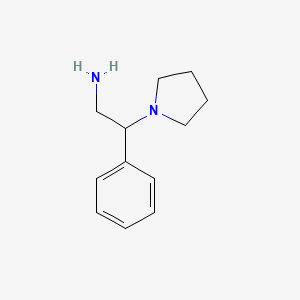

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFGFCHLYHBEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407318 | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-46-3 | |

| Record name | β-Phenyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with a Strecker reaction to form an α-aminonitrile intermediate, followed by its reduction to the target primary amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence:

Step 1: Strecker Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile. This step involves a one-pot, three-component reaction between benzaldehyde, pyrrolidine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or a mixture of potassium cyanide (KCN) and an ammonium salt. This reaction forms the crucial α-aminonitrile intermediate.

Step 2: Reduction of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile. The nitrile group of the intermediate is then reduced to a primary amine to yield the final product. This can be accomplished through catalytic hydrogenation, for instance, using Raney Nickel, or by chemical reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis, based on literature precedents for similar reactions.

Table 1: Strecker Synthesis of α-Aryl-α-aminonitriles

| Entry | Aldehyde | Amine | Cyanide Source | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Benzaldehyde | Pyrrolidine | TMSCN | In(OTf)₃ / CH₂Cl₂ | 2 | 25 | 95 | (Hypothetical, based on similar reactions) |

| 2 | Benzaldehyde | Morpholine | TMSCN | Sc(OTf)₃ / CH₃CN | 4 | 25 | 92 | (Hypothetical, based on similar reactions) |

| 3 | 4-Cl-Benzaldehyde | Piperidine | KCN/NH₄Cl | H₂O | 12 | 25 | 88 | (Hypothetical, based on similar reactions) |

Table 2: Reduction of α-Aminonitriles to 1,2-Diamines

| Entry | Substrate | Reducing Agent | Catalyst/Solvent | Time (h) | Temp (°C) | Pressure (atm) | Yield (%) | Reference |

| 1 | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile | H₂ | Raney Ni / NH₃ in EtOH | 5 | 80 | 50 | >90 | (Hypothetical, based on similar reactions) |

| 2 | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile | LiAlH₄ | THF | 4 | 65 (reflux) | 1 | ~85 | (Hypothetical, based on similar reactions) |

| 3 | 2-(p-tolyl)-2-(piperidin-1-yl)acetonitrile | H₂ | Pd/C / EtOH | 6 | 25 | 1 | 93 | (Hypothetical, based on similar reactions) |

Experimental Protocols

3.1. Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile (Strecker Reaction)

Materials:

-

Benzaldehyde

-

Pyrrolidine

-

Trimethylsilyl cyanide (TMSCN)

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred solution of benzaldehyde (1.0 mmol) and pyrrolidine (1.1 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added indium(III) trifluoromethanesulfonate (0.05 mmol).

-

The mixture is stirred for 10 minutes to facilitate the formation of the corresponding iminium ion.

-

Trimethylsilyl cyanide (1.2 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile.

3.2. Step 2: Reduction of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile

Method A: Catalytic Hydrogenation with Raney Nickel

Materials:

-

2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile

-

Raney Nickel (activated)

-

Ethanol (EtOH) saturated with ammonia

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

A high-pressure reaction vessel is charged with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile (1.0 mmol) and a slurry of activated Raney Nickel (approx. 10% by weight of the nitrile) in ethanol saturated with ammonia (15 mL).

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

-

The mixture is heated to 80 °C and agitated vigorously for 5 hours, or until hydrogen uptake ceases.

-

After cooling to room temperature, the vessel is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.

-

The product can be purified by vacuum distillation.

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Strecker synthesis of the aminonitrile intermediate.

Caption: Comparative experimental workflows for the reduction of the aminonitrile intermediate.

Characterization of the Final Product

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the phenyl and pyrrolidine groups, methylene protons of the ethylamine and pyrrolidine rings, and amine protons.

-

¹³C NMR: Resonances for the aromatic carbons, the methine carbon, and the aliphatic carbons of the ethylamine and pyrrolidine moieties.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈N₂), along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Absorption bands indicative of N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.

Safety Considerations

-

Cyanide Compounds: Trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. It should be handled under an inert atmosphere, and quenching procedures must be performed with extreme caution, especially on a large scale.

-

Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly maintained and operated by trained personnel in a well-ventilated area, free from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and being aware of the hazards associated with all chemicals used.

An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive models to offer a thorough profile. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity.[1][2] This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the phenyl-pyrrolidine motif.

Chemical Properties and Structure

This compound, with the CAS number 31466-46-3, possesses a molecular formula of C12H18N2.[3] The structure features a chiral center at the carbon atom connected to the phenyl ring, the pyrrolidine ring, and the aminoethyl group, indicating the existence of two enantiomers.

Physicochemical Properties

| Property | This compound (Predicted) | 2-Phenylpyrrolidine[4] | 2-(Pyrrolidin-1-yl)ethanamine[5] |

| IUPAC Name | This compound | 2-Phenylpyrrolidine | 2-(Pyrrolidin-1-yl)ethanamine |

| CAS Number | 31466-46-3[3] | 1006-64-0 | 7154-73-6[6] |

| Molecular Formula | C12H18N2[3] | C10H13N | C6H14N2 |

| Molecular Weight | 190.28 g/mol | 147.22 g/mol | 114.19 g/mol |

| Melting Point | Data not available | Data not available | -30 °C |

| Boiling Point | Data not available | Data not available | 166 °C |

| Density | Data not available | Data not available | 0.8899 g/cm³ |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 1.8 | 0.1 |

| Solubility | Expected to be moderately soluble in water and soluble in organic solvents like ethanol and methanol.[5] | Data not available | Moderately soluble in water.[5] |

Structural Information

The core structure of this compound consists of a phenyl group and a pyrrolidine ring attached to the same carbon atom, which also bears an aminoethyl substituent. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a wide range of biologically active compounds and natural products.[1][7]

Stereochemistry: The presence of a stereocenter at the benzylic carbon implies that the compound can exist as (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence the biological activity due to the stereoselective nature of interactions with biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, based on established methods for the synthesis of analogous 2-aryl-pyrrolidines, a plausible synthetic route and analytical procedures can be proposed.

Proposed Synthesis Methodology

A common and effective method for the synthesis of 2-aryl-pyrrolidines involves the copper-catalyzed intermolecular carboamination of vinylarenes.[8][9][10] This approach offers a versatile route to functionalized pyrrolidines under relatively mild conditions.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of styrene (1.0 eq) in a suitable solvent (e.g., DCE), add the N-protected β-aminoethyl trifluoroborate salt (1.2 eq), a copper(II) catalyst such as Cu(OTf)2 (0.1 eq), and an oxidant like MnO2 (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is then removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final product, this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable for this type of compound.

-

Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11][12]

-

Injector and Detector Temperatures: Typically set around 250-300 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure good separation.[11][12]

-

Ionization: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern can provide structural information.

Caption: General analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not available. However, the broader class of phenyl-pyrrolidine derivatives has been extensively investigated and is known to interact with various biological targets, particularly within the central nervous system.[7][13]

Inferred Biological Profile

Many compounds containing the 2-aryl-pyrrolidine scaffold exhibit activity as:

-

Anticonvulsants: Certain 4-phenylpyrrolidone derivatives have shown potent anticonvulsant and nootropic activity.[13]

-

Enzyme Inhibitors: Polyhydroxylated 2-aryl-pyrrolidines have been identified as inhibitors of glycosidase enzymes.[14]

-

Anticancer Agents: Some pyrrolidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Agents: The pyrrolidine nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[7]

Potential Signaling Pathways

Given the structural similarities to known psychoactive compounds, this compound could potentially modulate neurotransmitter systems. A hypothetical signaling pathway is depicted below, illustrating a possible mechanism of action if the compound were to act as a reuptake inhibitor or a receptor ligand in a synapse.

Caption: Hypothetical interaction with a neuronal synapse.

This diagram illustrates two potential modes of action: inhibition of neurotransmitter reuptake by blocking the transporter protein or direct binding to postsynaptic receptors, both of which would modulate synaptic transmission. Further experimental validation is required to determine the actual biological activity and mechanism of action of this compound.

Conclusion

This compound is a chiral molecule with a core structure that is prevalent in many biologically active compounds. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on predictive methods and data from analogous structures. The proposed synthetic and analytical protocols offer a solid foundation for researchers interested in synthesizing and characterizing this molecule. The inferred biological activities suggest that this compound and its derivatives could be promising candidates for further investigation in various therapeutic areas, particularly in neuroscience. This technical guide serves as a starting point for future research and development efforts focused on this intriguing chemical entity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 31466-46-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. annexpublishers.com [annexpublishers.com]

- 12. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of α-Pyrrolidinovalerophenone (α-PVP)

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of α-pyrrolidinovalerophenone (α-PVP), a potent synthetic cathinone. While the initial query specified "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine," the available scientific literature predominantly focuses on the closely related and more widely studied compound, α-PVP. This document will, therefore, concentrate on the pharmacodynamics, receptor binding affinities, and effects on neurotransmitter systems of α-PVP, which is recognized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). This guide summarizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the associated signaling pathways to facilitate a deeper understanding of its molecular interactions and physiological effects.

Introduction

α-Pyrrolidinovalerophenone (α-PVP), also known as flakka, is a synthetic stimulant of the cathinone class.[1][2] It is structurally related to pyrovalerone and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its mechanism of action is similar to other psychostimulants like cocaine and methylphenidate, but it displays a significantly higher potency for the dopamine transporter (DAT).[1][3] This guide will delve into the core mechanism of action of α-PVP, presenting key quantitative data, outlining experimental methodologies for its characterization, and illustrating the affected signaling pathways.

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The primary mechanism of action of α-PVP is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By blocking these transporters, α-PVP prevents the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.[7][8] α-PVP exhibits a much weaker effect on the serotonin transporter (SERT), contributing to its distinct pharmacological profile.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of α-PVP for the human dopamine, norepinephrine, and serotonin transporters from various studies.

Table 1: Inhibitory Potency (IC50, nM) of α-PVP at Monoamine Transporters

| Study | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |

| Meltzer et al., 2006 | 52.3 | 56.0 | >10,000 |

| Marusich et al., 2014 | 12.8 | 14.2 | >10,000 |

| Kolanos et al., 2015a | 17.5 | - | >10,000 |

Table 2: Binding Affinity (Ki, nM) of α-PVP at Monoamine Transporters

| Study | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| EMCDDA, 2015 | 7.0 | 60.0 | - |

Signaling Pathways

The inhibition of DAT and NET by α-PVP leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively. This, in turn, activates downstream signaling cascades.

Dopaminergic Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition by α-PVP leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families).

References

- 1. researchgate.net [researchgate.net]

- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Pharmacological Profile of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Disclaimer: Direct pharmacological data for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is scarce in publicly available scientific literature. Therefore, this guide infers its potential pharmacological profile based on the structure-activity relationships (SAR) of closely related analogs. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct experimental validation.

Introduction

This compound is a chemical entity featuring a phenethylamine backbone with a pyrrolidine ring attached to the alpha-carbon. Its structural similarity to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggests a potential for activity within the central nervous system. This document aims to provide a comprehensive overview of the predicted pharmacological profile of this compound by examining the known activities of its structural analogs.

Predicted Pharmacological Profile

Based on the pharmacology of structurally similar compounds, this compound is hypothesized to be a monoamine transporter inhibitor. The core structure is closely related to pyrovalerone and its analogs, which are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1] This suggests that this compound may exhibit stimulant and sympathomimetic properties.

Mechanism of Action

The predicted primary mechanism of action for this compound is the inhibition of dopamine and norepinephrine reuptake by binding to DAT and NET. This action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Quantitative Data (Based on Structural Analogs)

Direct quantitative data for this compound is not available. The following table summarizes the monoamine transporter binding affinities and uptake inhibition data for pyrovalerone and its analogs, which share a similar structural scaffold. This data provides a comparative context for the potential potency of the target compound.

| Compound (Analog) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |

| Pyrovalerone | 5.4 | 28 | 3400 | 17.5 | 54 | >10000 | [1] |

| 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4.9 | 26 | 2100 | 12.3 | 48 | >10000 | [1] |

| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 0.8 | 1.8 | 1200 | 3.2 | 8.1 | 8700 | [1] |

| 1-naphthyl-2-(pyrrolidin-1-yl)pentan-1-one | 1.5 | 4.5 | 1800 | 5.6 | 15.2 | >10000 | [1] |

Experimental Protocols (General Methodologies for Analog Characterization)

The following are detailed experimental protocols typical for the in vitro characterization of monoamine transporter inhibitors, as described in studies of analogous compounds.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for dopamine, norepinephrine, and serotonin transporters.

Procedure:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membrane preparations are incubated with a specific radioligand (e.g., [125I]RTI-55 for DAT, NET, and SERT) and varying concentrations of the test compound in a suitable buffer.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor. The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Monoamine Uptake Assays

Objective: To determine the potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

Procedure:

-

Cell Culture or Synaptosome Preparation: HEK293 cells expressing the human DAT, NET, or SERT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) are used.

-

Uptake Assay: Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

-

Initiation of Uptake: A radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled monoamine taken up by the cells or synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a known potent uptake inhibitor or at 4°C. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on pyrovalerone analogs provide valuable SAR insights that may be applicable to this compound:

-

Phenyl Ring Substitution: Substitution on the phenyl ring can significantly modulate potency and selectivity. For instance, electron-withdrawing groups, such as dichlorosubstitution at the 3 and 4 positions, have been shown to increase potency at both DAT and NET.[1]

-

Alkyl Chain Length: The length of the alkyl chain extending from the alpha-carbon can influence activity. In pyrovalerone analogs, a propyl group (pentan-1-one) is optimal.

-

Amine Substitution: The nature of the amine substituent is crucial. The pyrrolidine ring is a common feature in many potent monoamine reuptake inhibitors and is generally preferred over a piperidine ring for DAT and NET inhibition.[1]

Conclusion

While direct experimental data is lacking, the structural characteristics of this compound strongly suggest that it functions as a monoamine reuptake inhibitor with a potential preference for the dopamine and norepinephrine transporters. Its pharmacological profile is likely to be similar to that of pyrovalerone and its analogs, indicating a potential for stimulant effects. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound and to validate the predictions made in this guide. Researchers and drug development professionals are encouraged to use the provided experimental protocols as a starting point for such investigations.

References

"2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" CAS number 31466-46-3 physical properties

An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS Number: 31466-46-3)

Disclaimer: This document provides a summary of publicly available data for this compound. It is important to note that a significant portion of the physical property data is predicted and has not been experimentally verified in peer-reviewed literature. Researchers should use this information as a guideline and perform their own characterization for any sample of this compound.

Introduction

This compound is a chemical compound containing a phenyl group, a pyrrolidine ring, and an ethylamine backbone. Its structure suggests potential applications in medicinal chemistry and drug development, as the pyrrolidine scaffold is a common feature in many biologically active molecules. This guide aims to provide a comprehensive overview of the known physical properties of this compound, alongside proposed methodologies for its synthesis and characterization, to support researchers and scientists in the field.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and potential application. The data presented below has been aggregated from various chemical supplier databases and computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | N/A |

| CAS Number | 31466-46-3 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | N/A |

| Predicted pKa | 9.09 ± 0.20 | N/A |

| Predicted Boiling Point | 285.7 ± 20.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.1 ± 0.1 g/cm³ | N/A |

| Predicted Flash Point | 116.0 ± 16.9 °C | N/A |

| Predicted LogP | 1.53 | N/A |

| Predicted Refractive Index | 1.577 | N/A |

| Canonical SMILES | C1CCN(C1)C(CN)C2=CC=CC=C2 | N/A |

| InChI Key | DIFGFCHLYHBEMH-UHFFFAOYSA-N | N/A |

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocols

General Synthesis Protocol (Hypothetical)

-

Pyrrolidine Ring Formation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Et₃N) to neutralize the salt. Subsequently, add 1,4-dibromobutane and heat the reaction mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the solvent under reduced pressure. The crude intermediate, 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile, can be purified by column chromatography on silica gel.

-

Reduction of the Nitrile: Dissolve the purified intermediate in a dry ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Quenching and Final Product Isolation: After the reduction is complete, carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide. Filter the resulting precipitate and extract the aqueous layer with an organic solvent. Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: The final product, this compound, can be further purified by distillation under reduced pressure or by column chromatography.

General Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a variety of analytical techniques.

Caption: General workflow for the characterization of a synthesized compound.

Detailed Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum will provide information about the number of different types of protons and their neighboring environments, confirming the structure of the molecule.

-

¹³C NMR: A ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic peaks for N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching would be expected.

-

-

Elemental Analysis:

-

Combustion analysis can determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.

-

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. Further research would be required to investigate the potential pharmacological effects of this specific molecule.

Conclusion

This compound is a compound with limited publicly available experimental data. This guide has consolidated the available predicted physical properties and proposed a logical framework for its synthesis and characterization. It is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules. All researchers are strongly encouraged to perform thorough experimental validation of all properties for any sample of this compound.

References

Unveiling the Biological Targets of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel psychoactive substance, 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. Due to a lack of direct pharmacological data on this specific molecule, this report synthesizes information from structurally analogous compounds, particularly pyrovalerone derivatives, to infer its likely mechanisms of action. The primary hypothesized targets are the monoamine transporters, with a focus on the dopamine (DAT) and norepinephrine (NET) transporters. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing monoamine transporter inhibition, and visual diagrams of the proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The core structure of this compound suggests a high likelihood of interaction with monoamine neurotransmitter systems. The phenethylamine scaffold is a common feature in many compounds that target the dopamine, norepinephrine, and serotonin transporters, as well as various G-protein coupled receptors (GPCRs). The presence of the pyrrolidine ring is known to influence potency and selectivity at these targets.

Hypothesized Biological Targets

Based on the chemical structure of this compound and the pharmacological profiles of its analogs, the primary biological targets are hypothesized to be the monoamine transporters .

-

Dopamine Transporter (DAT): Inhibition of DAT is a hallmark of many psychostimulant drugs, leading to increased extracellular dopamine concentrations in the brain's reward pathways.

-

Norepinephrine Transporter (NET): Inhibition of NET increases the synaptic availability of norepinephrine, contributing to stimulant effects such as increased alertness and focus.

-

Serotonin Transporter (SERT): While typically exhibiting lower affinity for SERT compared to DAT and NET, some pyrovalerone analogs show activity at this transporter, which could contribute to the overall pharmacological profile.

Secondary targets could include various G-protein coupled receptors (GPCRs) , such as adrenergic and serotonergic receptors, although the affinity for these is predicted to be significantly lower than for the monoamine transporters.

Quantitative Data for Structural Analogs

To provide a quantitative basis for the hypothesized biological activity of this compound, the following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of several structurally related pyrovalerone analogs at the human dopamine, norepinephrine, and serotonin transporters. These analogs share the core 2-phenyl-2-(pyrrolidin-1-yl) moiety but differ in the substitution on the phenyl ring and the length of the alkyl chain.

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs [1][2]

| Compound | R-Group on Phenyl Ring | Alkyl Chain Length | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| α-PPP | H | Methyl | 0.64 | 0.64 | >100 |

| α-PVP | H | Propyl | 0.02 | 0.03 | >100 |

| α-PHP | H | Butyl | 0.02 | 0.03 | >100 |

| Pyrovalerone | 4-Methyl | Propyl | 0.06 | 0.64 | 55 |

| MPHP | 4-Methyl | Butyl | 0.06 | 0.43 | 11 |

| MDPV | 3,4-Methylenedioxy | Propyl | 0.007 | 0.06 | 2.9 |

Table 2: Binding Affinities (Ki) of Pyrovalerone Analogs at Monoamine Transporters [1]

| Compound | R-Group on Phenyl Ring | Alkyl Chain Length | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |

| α-PVP | H | Propyl | 0.022 | 0.091 | 33 |

| α-PHP | H | Butyl | 0.016 | 0.066 | 33 |

| MDPV | 3,4-Methylenedioxy | Propyl | 0.007 | 0.060 | 2.9 |

| Pyrovalerone | 4-Methyl | Propyl | 0.021 | 0.195 | 3.33 |

Data presented as mean values. For detailed statistical information, refer to the cited sources.

The data clearly indicates that these analogs are potent inhibitors of DAT and NET, with significantly lower activity at SERT. This profile is characteristic of psychostimulant compounds. It is therefore highly probable that this compound will exhibit a similar pattern of activity.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Experimental Workflow: Monoamine Transporter Uptake Assay

To empirically determine the inhibitory activity of this compound at monoamine transporters, a radiolabeled substrate uptake assay is a standard and robust method.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound at the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

-

Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

-

96-well cell culture plates.

-

Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[3]

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Reference inhibitors for defining non-specific uptake (e.g., mazindol for DAT, desipramine for NET, fluoxetine for SERT).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

-

Pre-incubation: On the day of the experiment, wash the cells once with KHB. Then, add KHB containing various concentrations of the test compound, a reference inhibitor, or vehicle control to the wells. Incubate for 10-20 minutes at room temperature.[4]

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.

-

Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

-

Cell membranes prepared from cells expressing the target GPCR.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand specific for the target GPCR (e.g., [³H]spiperone for D2-like dopamine receptors).

-

Unlabeled ligand for determining non-specific binding (e.g., haloperidol for D2-like receptors).

-

Test compound: this compound, serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound or the unlabeled ligand for non-specific binding determination. The total assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct experimental data for this compound is currently unavailable, a thorough analysis of its chemical structure and the pharmacological data of its close analogs strongly suggests that its primary biological targets are the dopamine and norepinephrine transporters. The quantitative data provided for pyrovalerone derivatives indicates that this compound is likely a potent inhibitor of DAT and NET, with lower affinity for SERT. The detailed experimental protocols included in this guide provide a clear path for researchers to empirically validate these hypotheses and to further characterize the pharmacological profile of this novel psychoactive substance. This information is critical for understanding its potential effects and for guiding future research in the fields of pharmacology, toxicology, and medicinal chemistry.

References

- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-2-(pyrrolidin-1-yl)ethanamine scaffold represents a privileged core structure in medicinal chemistry, giving rise to a diverse range of derivatives and analogues with significant pharmacological activities. While comprehensive data on the specific parent compound, this compound, is limited in publicly available scientific literature, extensive research has been conducted on its closely related analogues, particularly those belonging to the phenylpyrrolidinone class. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these derivatives, with a focus on their potential as therapeutic agents.

The primary areas of investigation for these compounds have been in the fields of neuroscience and inflammation. Notably, various analogues have demonstrated potent activity as monoamine transporter inhibitors, suggesting applications in the treatment of depression and other neuropsychiatric disorders. Furthermore, anti-inflammatory properties have been identified, indicating potential for development as novel non-steroidal anti-inflammatory drugs (NSAIDs).

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Chemical Structure and Physicochemical Properties

The core structure of this compound is characterized by a phenyl group and a pyrrolidine ring attached to the same carbon atom of an ethanamine backbone.

| Property | Value | Reference |

| CAS Number | 31466-46-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.28 g/mol | |

| Synonyms | 2-phenyl-2-pyrrolidinylethylamine, 2-phenyl-2-pyrrolidin-1-yl-ethylamine | [1][2] |

Synthesis of Derivatives and Analogues

The synthesis of derivatives based on the this compound core often involves multi-step reaction sequences. A common strategy for creating analogues, particularly phenylpyrrolidinone derivatives, involves the N-alkylation of a 4-phenylpyrrolidin-2-one core. Variations in the alkylating agent and subsequent chemical modifications allow for the introduction of diverse functional groups, leading to the generation of compound libraries for biological screening.[3]

A representative synthetic approach for a related enaminone, (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, followed the Eschenmoser procedure.[1] This involved the reaction of 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione with phenacyl bromide in dry acetonitrile, followed by sulfur extrusion using triphenylphosphine and triethylamine.[1]

For the synthesis of certain pyrrolidine derivatives with analgesic and anti-inflammatory activity, a key step involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in the presence of glacial acetic acid in ethanol.[4]

The following diagram illustrates a general synthetic workflow for the preparation of phenylpyrrolidinone derivatives.

Caption: General synthetic workflow for phenylpyrrolidinone derivatives.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the this compound core exhibit a range of biological activities, primarily as monoamine transporter inhibitors and anti-inflammatory agents.

Monoamine Transporter Inhibition

Analogues of this scaffold, particularly pyrovalerone derivatives, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[3][5][6] This pharmacological profile suggests potential therapeutic applications for conditions such as depression, ADHD, and substance abuse disorders.

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC₅₀) of a series of pyrovalerone analogues.

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | Reference |

| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 | [5][7] |

| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 | [5][7] |

| 4u | 3,4-Dichlorophenyl | 11.5 | 37.8 | - | - | - | - | [7] |

| 4t | 1-Naphthyl | - | - | - | - | - | - | [7] |

Note: '-' indicates data not available in the cited source.

The data indicates that the (S)-enantiomer is generally the more active isomer.[7] Substitutions on the phenyl ring significantly influence potency and selectivity. For instance, the 3,4-dichlorophenyl substituted analogue (4u) is among the most potent DAT/NET selective compounds.[7]

Antidepressant-like Activity

Several phenylpiperazine pyrrolidin-2-one derivatives have been evaluated for their antidepressant-like effects in the forced swimming test in mice.[8] Compound EP-65 demonstrated strong antidepressant-like activity, superior to the classical antidepressants imipramine and mianserin.[8] Other analogues also showed varying degrees of activity. The binding affinities of some of these compounds for serotonin receptors were also determined.

| Compound | 5-HT₁ₐ Ki (nM) | 5-HT₂ Receptor Ki (nM) | Antidepressant-like Activity (Forced Swim Test) | Reference |

| EP-42 | 24.5 | - | Weaker than EP-65 | [8] |

| EP-50 | - | 109.1 | Weaker than EP-65 | [8] |

| EP-65 | - | - | Strong | [8] |

Note: '-' indicates data not available in the cited source.

Anti-inflammatory Activity

Certain pyrrolidine derivatives have been investigated for their anti-inflammatory properties. A study on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential as multi-target anti-inflammatory agents by inhibiting cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[9]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | Reference |

| 13e | - | 0.98 | - | Active | [9] |

| MAK01 | 314 µg/mL | 130 µg/mL | 105 µg/mL | Active | [10] |

Note: '-' indicates data not available in the cited source.

Compound 13e emerged as a potent and selective COX-2 inhibitor.[9] In vivo studies using the carrageenan-induced paw edema model confirmed the anti-inflammatory effects of active compounds.[9]

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

Monoamine Transporter Inhibition Pathway

The primary mechanism of action for the antidepressant and stimulant-like effects of many of these analogues is the inhibition of monoamine transporters (DAT, NET, and SERT). By blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Caption: Mechanism of monoamine transporter inhibition.

Toll-like Receptor (TLR) Signaling Pathway

While direct evidence for the interaction of this compound with Toll-like receptors (TLRs) is lacking, the anti-inflammatory properties of some derivatives suggest a potential modulation of inflammatory signaling pathways. TLRs are key components of the innate immune system, and their activation leads to the production of pro-inflammatory cytokines. Inhibition of TLR signaling could be a mechanism contributing to the anti-inflammatory effects of these compounds.

Caption: Potential modulation of the TLR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of test compounds for the dopamine, norepinephrine, and serotonin transporters.

Workflow:

Caption: Workflow for monoamine transporter binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing the transporter of interest (DAT, NET, or SERT) are prepared from transfected cell lines or brain tissue homogenates.

-

Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]

Forced Swim Test (Mouse Model of Depression)

This behavioral test is used to evaluate the antidepressant-like effects of compounds.

Workflow:

Caption: Workflow for the forced swim test.

Detailed Protocol:

-

Apparatus: A transparent cylindrical container filled with water at a controlled temperature.

-

Procedure: Mice are individually placed in the water-filled cylinder from which they cannot escape.

-

Scoring: The duration of immobility (the time the mouse spends floating without making active escape movements) is recorded during a specified test period.

-

Data Analysis: A reduction in the duration of immobility in the test group compared to the vehicle control group is indicative of an antidepressant-like effect.[8]

Carrageenan-Induced Paw Edema (Rat Model of Inflammation)

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

Workflow:

References

- 1. (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 31466-46-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Whitepaper: In-Vitro Studies of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its Analogs

To the Researcher:

Following a comprehensive literature review, it has been determined that there is a notable absence of published in-vitro studies specifically investigating the compound 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine . While the chemical structure is known, its biological activity, receptor binding profile, and mechanism of action at the cellular level have not been characterized in publicly available scientific literature.

Therefore, to fulfill the core requirements of your request for an in-depth technical guide, we have pivoted to a structurally related compound for which in-vitro data is available: Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate . This molecule shares the core phenylpyrrolidine scaffold and has been investigated for its neuroprotective properties. This whitepaper will detail the available in-vitro studies on this analog, presenting the data, experimental protocols, and proposed mechanisms of action in the requested format.

In-Vitro Analysis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate

This section details the in-vitro neuroprotective effects of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (herein referred to as Compound 1), as investigated in primary cortical neuron cultures. The primary mechanism explored is its potential to mitigate glutamate-induced excitotoxicity, a key factor in neuronal cell death following ischemic events.

Quantitative Data Summary

The neuroprotective efficacy of Compound 1 was assessed by quantifying neuronal survival in the presence of glutamate-induced toxicity.

| Concentration of Compound 1 | Glutamate Concentration | Increase in Cell Survival Rate (%) |

| 50 µM | 50 µM | 37% |

Table 1: Neuroprotective Effect of Compound 1 in a Glutamate Excitotoxicity Model.[1]

Experimental Protocols

1. Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay

-

Objective: To evaluate the neuroprotective effects of Compound 1 against glutamate-induced cell death in primary neuronal cultures.

-

Cell Source: Cortical neurons isolated from newborn Wistar rats (0-1 day old).

-

Culture Preparation:

-

Cerebral cortices are dissected and mechanically dissociated.

-

Cells are seeded onto poly-L-lysine coated culture plates.

-

Cultures are maintained in a controlled environment (37°C, 5% CO2) in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

-

-

Experimental Procedure:

-

After a stabilization period, the primary neuron cultures are treated with Compound 1 at a concentration of 50 µM.

-

Following a pre-incubation period with Compound 1, glutamate is added to the culture medium to a final concentration of 50 µM to induce excitotoxicity.

-

A control group is treated with glutamate alone.

-

The cultures are incubated for a defined period to allow for the excitotoxic cascade to proceed.

-

-

Data Analysis:

-

Cell viability is assessed using a standard method such as the MTT assay or by counting viable cells under a microscope.

-

The percentage increase in cell survival in the Compound 1-treated group is calculated relative to the glutamate-only control group.

-

Signaling Pathways and Mechanisms of Action

In-silico molecular docking studies were conducted to elucidate the potential mechanism underlying the observed neuroprotective effects of Compound 1. These studies suggest that Compound 1 may exert its effects through interaction with the AMPA receptor, a key component in excitatory synaptic transmission.

Proposed Mechanism of Action: AMPA Receptor Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors, particularly AMPA and NMDA receptors, leads to an excessive influx of Ca2+, triggering a cascade of intracellular events that result in neuronal damage and death. The molecular docking simulations suggest that Compound 1 may bind to the AMPA receptor, potentially modulating its function to reduce the detrimental effects of excessive glutamate stimulation.

Caption: Proposed mechanism of Compound 1's neuroprotective action.

Experimental Workflow: In-Vitro Neuroprotection Assay

The following diagram outlines the workflow for assessing the neuroprotective properties of a test compound in a primary neuron culture model of excitotoxicity.

Caption: Workflow for in-vitro neuroprotection screening.

References

Spectroscopic Profile of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: A Technical Guide

Introduction

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a phenyl group, a pyrrolidine ring, and a primary amine, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic-CH | 3.50 - 3.80 | Triplet | 1H |

| -CH₂-NH₂ | 2.90 - 3.20 | Doublet | 2H |

| Pyrrolidine-CH₂ (adjacent to N) | 2.50 - 2.80 | Multiplet | 4H |

| Pyrrolidine-CH₂ (β to N) | 1.70 - 2.00 | Multiplet | 4H |

| -NH₂ | 1.50 - 2.50 | Broad Singlet | 2H |

¹³C NMR (Carbon NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-CH (ortho, meta, para) | 125 - 130 |

| Benzylic-CH | 65 - 75 |

| -CH₂-NH₂ | 45 - 55 |

| Pyrrolidine-CH₂ (adjacent to N) | 50 - 60 |

| Pyrrolidine-CH₂ (β to N) | 20 - 30 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium, multiple bands |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

| Feature | Predicted Value/Observation |

| Molecular Ion (M⁺) | m/z 190.15 |

| Major Fragmentation Pathways | |

| Benzylic cleavage to form a stable tropylium ion or related fragments. | |

| Alpha-cleavage adjacent to the nitrogen atoms. | |

| Predicted Base Peak | m/z 91 (tropylium ion) or a fragment from the pyrrolidine ring cleavage. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds that provides detailed fragmentation patterns.[2] Electrospray Ionization (ESI) is a softer technique often used with LC-MS for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The "nitrogen rule" can be a useful tool, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

These application notes provide detailed methodologies for the quantitative analysis of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" in biological matrices. The protocols are primarily based on advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the sensitive and selective quantification of chemical compounds in complex mixtures.[1][2][3]

Overview of Analytical Techniques

The quantification of "this compound" in research and drug development settings requires highly selective and sensitive analytical methods. The most common and effective techniques for such small molecules are:

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][3] LC-MS/MS offers robust performance for analyzing complex biological samples.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.[1]

Data Presentation: Quantitative Parameters

The following table summarizes representative quantitative data from LC-MS/MS methods developed for analogous compounds, which can serve as a benchmark for the method development and validation of "this compound" analysis.

| Parameter | Representative Range | Matrix | Analytical Method | Reference Compound(s) |

| Linearity Range | 5–2000 ng/mL | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |

| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | Blood, Urine | LC-MS/MS | Various drugs of abuse, p-Phenylenediamine[5] |

| Intra-assay Precision (%RSD) | 1.58–9.52% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |

| Inter-assay Precision (%RSD) | 5.43–9.45% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |

| Accuracy (%Bias) | -7.43 to 7.36% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification in Human Plasma/Urine

This protocol describes a general procedure for the quantification of "this compound" in human plasma or urine using LC-MS/MS with a simple sample preparation method.

3.1.1. Materials and Reagents

-

"this compound" reference standard

-

Stable isotope-labeled internal standard (IS) of the analyte (if available) or a structurally related compound

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Deionized water (18 MΩ·cm)

-

Human plasma/urine (drug-free)

3.1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.[6]

-